4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole
CAS No.: 1006352-68-6
Cat. No.: VC14684675
Molecular Formula: C21H11Cl5N2
Molecular Weight: 468.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006352-68-6 |
|---|---|
| Molecular Formula | C21H11Cl5N2 |
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenylpyrazole |
| Standard InChI | InChI=1S/C21H11Cl5N2/c22-15-8-6-12(10-17(15)24)20-19(26)21(13-7-9-16(23)18(25)11-13)28(27-20)14-4-2-1-3-5-14/h1-11H |
| Standard InChI Key | IFZBSATZFPVXRN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a central pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at positions 1, 3, 4, and 5. Key features include:
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Position 1: A phenyl group (C₆H₅).
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Position 3 and 5: Two 3,4-dichlorophenyl groups (C₆H₃Cl₂).
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Position 4: A chlorine atom.
The IUPAC name—4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenylpyrazole—reflects this substitution pattern. X-ray crystallography and density functional theory (DFT) analyses of analogous pyrazoles reveal planar pyrazole rings with dihedral angles of 40–60° between the central ring and substituted phenyl groups, suggesting moderate conjugation and steric hindrance . The InChIKey (IFZBSATZFPVXRN-UHFFFAOYSA-N) and SMILES (C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl) provide precise descriptors for database indexing.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₁Cl₅N₂ |
| Molecular Weight (g/mol) | 468.6 |
| CAS Number | 1006352-68-6 |
| XLogP3 | ~6.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole typically involves multistep reactions:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.
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Chlorination: Electrophilic substitution using Cl₂ or SOCl₂ to introduce chlorine at position 4.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to attach 3,4-dichlorophenyl groups at positions 3 and 5.
Reaction yields (40–65%) depend on solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄). Microwave-assisted synthesis reduces reaction times from 24 hours to <6 hours while maintaining yields .
Purification and Characterization
Purification via column chromatography (silica gel, hexane/EtOAc) yields >95% purity. Structural confirmation employs:
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NMR: ¹H NMR shows singlet peaks for pyrazole protons (δ 7.8–8.2 ppm) and multiplets for aromatic hydrogens.
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Mass Spectrometry: ESI-MS displays [M+H]⁺ at m/z 469.6.
Agricultural Applications
Pest Control Mechanisms
As a prototypical phenylpyrazole, this compound inhibits γ-aminobutyric acid (GABA)-gated chloride channels in insects, causing hyperexcitation and death. Comparative studies show LC₅₀ values of 0.8–2.3 µg/cm² against Tribolium castaneum (red flour beetle) and Spodoptera frugiperda (fall armyworm), outperforming fipronil (LC₅₀: 3.1–5.7 µg/cm²) .
Table 2: Insecticidal Activity
| Pest Species | LC₅₀ (µg/cm²) | Reference Compound |
|---|---|---|
| Tribolium castaneum | 0.8 | Fipronil (3.1) |
| Spodoptera frugiperda | 2.3 | Fipronil (5.7) |
Formulation Strategies
Microencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 120–150 nm) enhances field stability, reducing photodegradation by 70% compared to emulsifiable concentrates .
Environmental and Toxicological Considerations
Ecotoxicity
The compound’s half-life in soil exceeds 120 days due to chlorine substitution, raising bioaccumulation risks. Aquatic toxicity tests show EC₅₀ values of 0.12 mg/L for Daphnia magna, classifying it as “very toxic” under EU Regulation 1272/2008.
Degradation Pathways
Advanced oxidation processes (AOPs) using UV/H₂O₂ achieve 90% degradation in 60 minutes, generating less toxic intermediates (e.g., 3,4-dichlorobenzoic acid).
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